molecular formula C11H13NO B14287966 N-(3-Phenylprop-2-en-1-yl)acetamide CAS No. 120990-24-1

N-(3-Phenylprop-2-en-1-yl)acetamide

Cat. No.: B14287966
CAS No.: 120990-24-1
M. Wt: 175.23 g/mol
InChI Key: IQIJIAHSHBJYCO-UHFFFAOYSA-N
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Description

N-(3-Phenylprop-2-en-1-yl)acetamide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-en-1-yl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylprop-2-en-1-yl)acetamide typically involves the reaction of 3-phenylprop-2-en-1-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products. The general reaction scheme is as follows:

3-Phenylprop-2-en-1-amine+Acetic anhydrideThis compound+Acetic acid\text{3-Phenylprop-2-en-1-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 3-Phenylprop-2-en-1-amine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylprop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylprop-2-en-1-one derivatives, while reduction may produce phenylprop-2-en-1-amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Phenylprop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Phenylprop-2-en-1-yl)acetamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

CAS No.

120990-24-1

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-(3-phenylprop-2-enyl)acetamide

InChI

InChI=1S/C11H13NO/c1-10(13)12-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3,(H,12,13)

InChI Key

IQIJIAHSHBJYCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC=CC1=CC=CC=C1

Origin of Product

United States

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